

Application Notes and Protocols for Ac-LEVDGWK(Dnp)-NH₂ Caspase-4 Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-LEVDGWK(Dnp)-NH₂

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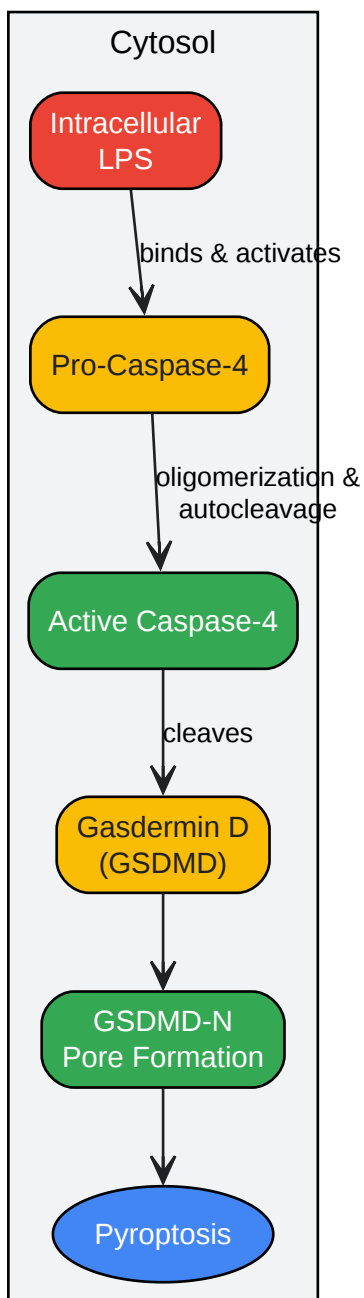
Introduction

Caspase-4, an inflammatory caspase, plays a pivotal role in the innate immune system's response to intracellular pathogens.[1][2] It functions as a direct sensor for cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria. Upon binding to LPS, caspase-4 undergoes oligomerization and activation, triggering a pro-inflammatory form of cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD). This process is central to the non-canonical inflammasome pathway.[3][4][5] The **Ac-LEVDGWK(Dnp)-NH₂** assay provides a robust method for quantifying caspase-4 activity, which is crucial for studying inflammatory diseases, bacterial infections, and for screening potential therapeutic inhibitors.

This assay utilizes a synthetic peptide substrate, **Ac-LEVDGWK(Dnp)-NH₂**, which contains the caspase-4 recognition sequence "LEVD".[2] The peptide is flanked by a fluorophore and a quencher (Dinitrophenyl, Dnp). In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active caspase-4, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Signaling Pathway

The diagram below illustrates the activation of the non-canonical inflammasome pathway leading to caspase-4 activation and subsequent pyroptosis.



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Caption: Non-canonical inflammasome pathway.

Experimental Protocols

A. Reagent Preparation

- Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% glycerol, and 2 mM DTT, adjusted to pH 7.5. Store at 4°C.
- Cell Lysis Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add protease inhibitors (optional, but recommended if distinguishing from other proteases). Store at 4°C.
- **Ac-LEVDGWK(Dnp)-NH₂** Substrate: Reconstitute the lyophilized substrate in sterile DMSO to create a 10 mM stock solution. Store in aliquots at -20°C, protected from light. The final working concentration will typically be in the range of 25-50 µM.
- Positive Control: Recombinant active caspase-4 can be used as a positive control to ensure the assay is working correctly.
- Negative Control: For inhibitor studies, a known caspase-4 inhibitor (e.g., Ac-LEVD-CHO) can be used as a negative control.

B. Cell Lysate Preparation

- Culture cells to the desired density and induce apoptosis or the inflammatory response as required by the experimental design. For a negative control, use an equivalent number of untreated cells.
- Harvest cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).
- Incubate the cell suspension on ice for 15-20 minutes.
- Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant, which contains the cytosolic fraction with active caspases. The protein concentration of the lysate should be determined using a standard method like the Bradford or BCA assay.

C. Caspase-4 Activity Assay

The following protocol is designed for a 96-well plate format.

- In a black, flat-bottom 96-well plate, add 50 μ L of cell lysate per well. Adjust the volume with Cell Lysis Buffer to ensure equal protein concentration across all wells.
- For each sample, prepare a blank well containing 50 μ L of the corresponding cell lysate without the caspase substrate.
- Prepare a reaction mixture by diluting the 10 mM **Ac-LEVDGWK(Dnp)-NH₂** substrate stock solution in Assay Buffer to a 2X working concentration (e.g., 100 μ M for a final concentration of 50 μ M).
- Add 50 μ L of the 2X substrate reaction mixture to each well (except the blank wells). Add 50 μ L of Assay Buffer without the substrate to the blank wells.
- Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
- Measure the fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore attached to the substrate. For a 7-methoxycoumarin (Mca) fluorophore, typical excitation is ~325 nm and emission is ~392 nm.

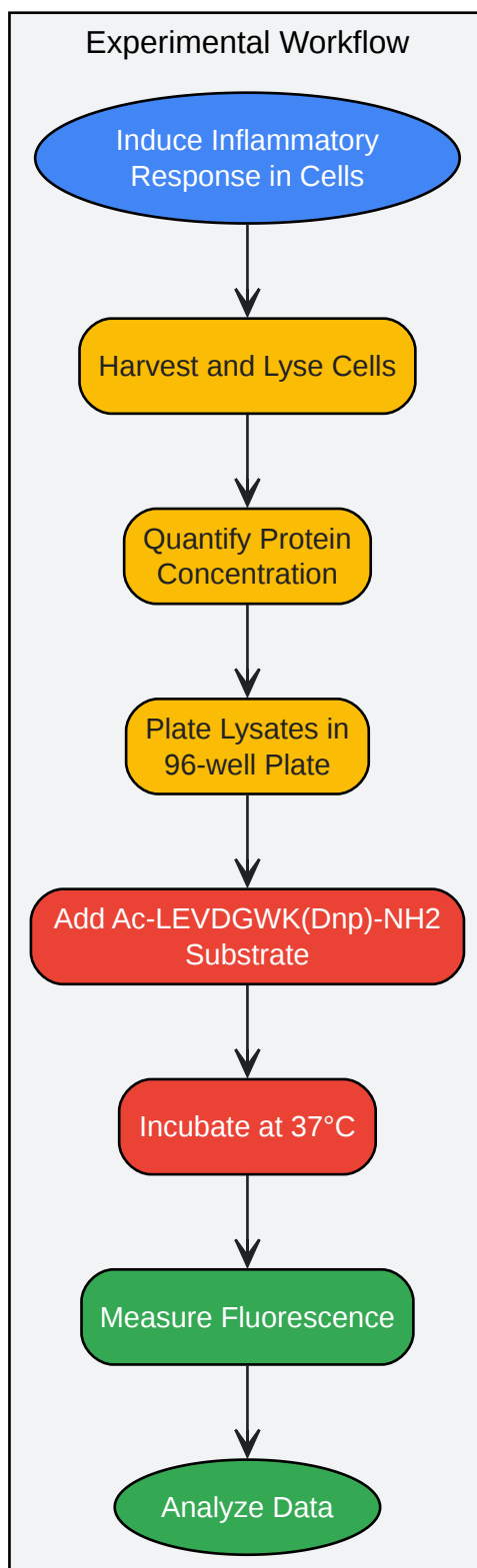
Data Presentation

The results can be presented as the fold-increase in caspase-4 activity compared to a control.

Sample ID	Treatment	Protein Conc. (µg/µL)	Fluorescence (RFU)	Corrected Fluorescence (RFU - Blank)	Fold-Increase vs. Control
1	Control	2.0	1500	1400	1.0
2	LPS (1 µg/mL)	2.0	7500	7400	5.3
3	LPS + Inhibitor	2.0	1800	1700	1.2
...

Experimental Workflow

The following diagram outlines the major steps in the **Ac-LEVDGWK(Dnp)-NH2** caspase-4 assay.



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Caption: Workflow for the caspase-4 assay.

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